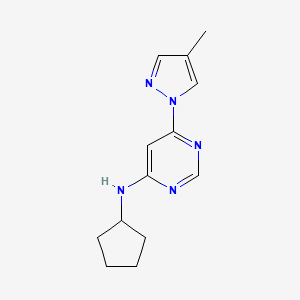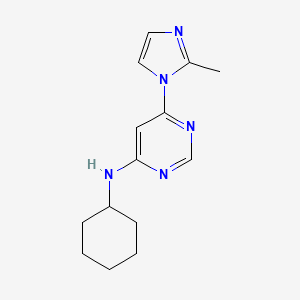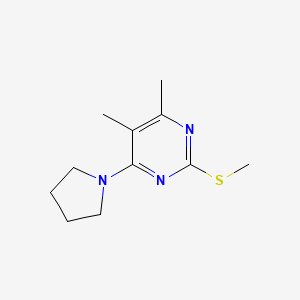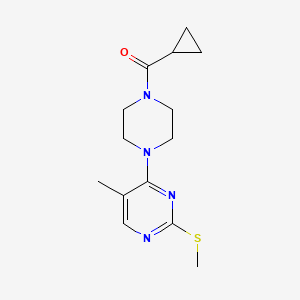![molecular formula C13H18N2O3 B6441563 1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 2549038-51-7](/img/structure/B6441563.png)
1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a complex organic compound that features a cyclopropyl group, an oxane ring, and a tetrahydropyrazine-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Construction of the Oxane Ring: The oxane ring (tetrahydropyran) can be synthesized through cyclization reactions involving diols and acid catalysts.
Assembly of the Tetrahydropyrazine-Dione Core: This core structure can be constructed through condensation reactions between appropriate amines and diketones under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions and scalability.
Catalysts and Reagents: Use of efficient catalysts to enhance reaction rates and yields.
Purification Techniques: Employing chromatography and crystallization methods to achieve high purity of the final product.
化学反応の分析
Types of Reactions
1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxane ring or the pyrazine core, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or amines in the presence of base catalysts.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Alkylated or aminated derivatives.
科学的研究の応用
1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has several research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its unique structure.
Materials Science: Possible applications in the synthesis of novel polymers or materials with specific electronic properties.
Biological Studies: Investigating its interactions with biological molecules and potential as a bioactive compound.
作用機序
The mechanism by which 1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione exerts its effects involves:
Molecular Targets: Interaction with enzymes or receptors, potentially inhibiting or activating specific biological pathways.
Pathways Involved: Modulation of metabolic or signaling pathways, depending on the specific biological context.
類似化合物との比較
Similar Compounds
1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione: can be compared with other tetrahydropyrazine derivatives, such as:
Uniqueness
Structural Features: The combination of a cyclopropyl group, oxane ring, and tetrahydropyrazine-dione core is unique and may confer specific chemical and biological properties.
Reactivity: The presence of multiple reactive sites allows for diverse chemical modifications, enhancing its utility in synthetic chemistry.
特性
IUPAC Name |
1-cyclopropyl-4-(oxan-4-ylmethyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-12-13(17)15(11-1-2-11)6-5-14(12)9-10-3-7-18-8-4-10/h5-6,10-11H,1-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYWDMDYERFYFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CN(C(=O)C2=O)CC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(1-hydroxycyclopentyl)methyl]-2,4-dimethylbenzamide](/img/structure/B6441483.png)
![4,5-dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6441491.png)
![4,5-dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6441497.png)


![3-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B6441533.png)
![2-({1-[5-fluoro-6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]azetidin-3-yl}(methyl)amino)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6441539.png)
![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441543.png)
![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6441545.png)
![6-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441549.png)
![2-cyclopropyl-4-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441556.png)
![1-cyclopentyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6441571.png)


